molecular formula C9H7ClN2O3 B1443778 Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-76-5

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1443778
CAS No.: 1190312-76-5
M. Wt: 226.61 g/mol
InChI Key: OZOIXOGLWBMUMV-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyridine core. Key structural attributes include:

  • Chloro substituent at position 6, imparting electron-withdrawing properties.
  • Methyl ester at position 4, enhancing solubility in organic solvents.

While direct synthesis data are unavailable in the provided evidence, its structural features suggest utility as a pharmaceutical intermediate. Similar compounds, such as those in , are often designed for kinase inhibition or as prodrugs, leveraging the pyrrolo-pyridine scaffold’s ability to mimic purine bases in biological targets .

Properties

IUPAC Name

methyl 6-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-9(14)5-2-6(10)11-8-4(5)3-7(13)12-8/h2H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOIXOGLWBMUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855888
Record name Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-76-5
Record name Methyl 6-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

A common approach to synthesize pyrrolo[2,3-b]pyridine derivatives involves palladium-mediated coupling reactions such as Suzuki or Sonogashira couplings to assemble the aromatic and heteroaromatic fragments.

  • For example, 5-bromo-7-azaindole derivatives (azaindole is synonymous with pyrrolo[2,3-b]pyridine) can be coupled with boronic acids under Suzuki conditions using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases such as potassium carbonate in a dioxane/water solvent mixture at elevated temperatures (~80 °C to reflux) for 1 to 16 hours. This step introduces aryl or heteroaryl groups at specific positions on the pyrrolo-pyridine ring.

  • Subsequent bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents (chloroform, dichloromethane, or THF) at 0 °C to room temperature for 10 minutes to 16 hours allows for further functionalization.

  • Tosylation of the pyrrolo nitrogen using tosyl chloride in the presence of bases like sodium hydroxide or lithium diisopropylamide (LDA) under controlled temperatures (-78 °C to room temperature) can protect the nitrogen and facilitate subsequent reactions.

Formation of the Lactam (2-oxo) and Ester Functionalities

  • The 2-oxo group corresponds to a lactam ring closure, which can be achieved by base-catalyzed cyclization of appropriate amino-pyridine precursors bearing ester groups at the 4-position.

  • The methyl ester at the 4-carboxylate position is typically introduced through esterification reactions or by using methyl ester-substituted pyridine derivatives as starting materials.

  • Hydrolysis and re-esterification steps may be employed to optimize the purity and yield of the methyl ester functionality.

Alternative Routes Using Domino Cyclization and Protection Strategies

  • Research on related pyrrolo[3,2-c]pyridine scaffolds shows that domino cyclization reactions of sulfonamide derivatives, prepared via Sonogashira coupling and subsequent base-mediated ring closure, provide efficient routes to the fused heterocyclic core.

  • Protecting groups such as Boc (tert-butoxycarbonyl) on the nitrogen can improve yields by preventing side reactions during amination or substitution steps.

  • Palladium-mediated substitutions at the 6-position with appropriate amines or halogens allow for selective functionalization, which can be adapted for the 6-chloro substituent.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Suzuki Coupling 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C to reflux, 1-16 h Formation of aryl-substituted pyrrolo[2,3-b]pyridine
2 Bromination Br2 or NBS, chloroform/DCM/THF, 0 °C to RT, 10 min to 16 h Introduction of bromine at 3-position
3 Tosylation Tosyl chloride, NaOH or LDA, DCM or THF, -78 °C to RT, 0.5-12 h Protection of pyrrole nitrogen
4 Halogenation/Chlorination Starting from 6-chloro substituted precursors or direct chlorination Introduction of 6-chloro substituent
5 Cyclization/Lactam Formation Base-mediated cyclization of amino-pyridine esters Formation of 2-oxo lactam ring
6 Esterification/Hydrolysis Methanol, acid/base catalysis Formation of methyl 4-carboxylate
7 Protection/Deprotection Strategies Boc protection, Pd-catalyzed amination Improved yields and selective functionalization

Research Findings and Optimization Notes

  • The Suzuki coupling step is critical for installing aryl groups and is sensitive to reaction conditions such as temperature, solvent ratio, and catalyst loading. Optimal yields are obtained at reflux temperatures in dioxane/water mixtures with potassium carbonate as base.

  • Bromination using NBS is preferred for milder conditions and better regioselectivity compared to elemental bromine.

  • Tosyl protection under anhydrous conditions with LDA enhances the selectivity and stability of intermediates, facilitating downstream transformations.

  • The use of palladium-catalyzed Sonogashira coupling followed by base-mediated domino cyclization has been shown to efficiently construct pyrrolo[2,3-b]pyridine cores with various substituents, including chloro groups, enabling structural diversification.

  • Protecting group strategies, such as Boc protection of the pyrrole nitrogen, improve yields in amination steps by preventing competing side reactions.

  • Purification techniques including flash chromatography on silica gel and preparative HPLC using acetonitrile/water gradients with pH adjustment are essential for isolating high-purity final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridine derivatives .

Scientific Research Applications

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on shared core motifs and divergent substituents:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Position 6 Substituent Core Heterocycle Key Substituents Molecular Weight (g/mol) Physical State
Target Compound Chloro Pyrrolo[2,3-b]pyridine 2-oxo, 4-carboxylate ~226.45 Likely solid
Methyl 6-methoxy-2-methylbenzothieno[2,3-b]pyridine-4-carboxylate Methoxy Benzothieno[2,3-b]pyridine 2-methyl, 4-carboxylate 287 Oil
(Z)-Methyl 3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxo-pyrrolo[2,3-b]pyridine-6-carboxylate Not explicitly stated Pyrrolo[2,3-b]pyridine 3-phenyl/acetamide, 2-oxo, 4-carboxylate N/A Solid forms, salts
Key Observations :

The benzothieno core in Compound 29a-30a introduces sulfur, improving lipophilicity but reducing aqueous solubility relative to the pyrrolo-pyridine system.

Physical State :

  • Compound 29a-30a exists as an oil , suggesting lower crystallinity than the target compound, which is likely a solid. The patent compound in emphasizes solid forms, indicating optimized crystallinity for formulation .

Biological Relevance :

  • The 3-substituent in the patent compound (e.g., phenyl and methylpiperazinyl acetamide groups) suggests tailored pharmacokinetic properties, such as enhanced receptor affinity or blood-brain barrier penetration .

Biological Activity

Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H7ClN2O3
  • Molecular Weight : 202.60 g/mol
  • CAS Number : 1190315-52-6
  • Density : 1.6 g/cm³
  • Boiling Point : 439.5 °C at 760 mmHg

Anti-inflammatory Effects

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable anti-inflammatory activity. The compound's structural analogs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.

  • Inhibition of COX Enzymes :
    • In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. For instance, some compounds showed IC50 values as low as 0.04 μmol against COX-2, indicating potent inhibitory activity .
  • Experimental Models :
    • Animal models of inflammation, including carrageenan-induced paw edema and cotton pellet-induced granuloma assays, have shown that pyrrolo derivatives significantly reduce inflammation markers comparable to indomethacin (ED50 = 9.17 μM) .

Structure–Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the pyrrolo ring system in enhancing biological activity:

  • Electron-donating groups such as chloromethyl or pyridine moieties at specific positions increase the anti-inflammatory potency.
  • The presence of a carbonyl group at position 2 is crucial for maintaining activity against COX enzymes.

Study 1: Synthesis and Evaluation

A study synthesized various pyrrolo derivatives and evaluated their anti-inflammatory properties through COX inhibition assays. The most potent compounds were identified based on their IC50 values and structural modifications. For instance, a derivative with a chloromethyl substituent showed enhanced COX-2 inhibition compared to its counterparts lacking this group .

Study 2: In Vivo Efficacy

In another study involving carrageenan-induced paw edema in rats, several pyrrolo derivatives were administered to assess their efficacy in reducing swelling. The results indicated that compounds with higher lipophilicity exhibited better absorption and bioavailability, correlating with their anti-inflammatory effects .

Summary of Findings

The biological activity of this compound and its derivatives reveals promising anti-inflammatory properties supported by both in vitro and in vivo studies. The structure–activity relationship analysis underscores the significance of molecular modifications in enhancing pharmacological efficacy.

Property Value
Molecular FormulaC8H7ClN2O3
Molecular Weight202.60 g/mol
CAS Number1190315-52-6
Density1.6 g/cm³
Boiling Point439.5 °C
Key ActivityCOX inhibition

Q & A

Q. What are the common synthetic routes for Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and what key intermediates are involved?

The synthesis involves multi-step reactions starting with substituted pyrrolidine or pyridine derivatives. For example, EP 4 374 877 A2 describes using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and aryl aldehydes (e.g., 2,3-difluorobenzaldehyde) to construct the pyrrolo[2,3-b]pyridine core via cyclization. Methylation at the 4-position is achieved using methyl chloroformate. Key intermediates include halogenated precursors (e.g., 4-bromo-2-iodoaniline), which enable cross-coupling reactions to introduce substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

¹H/¹³C NMR in DMSO-d6 confirms the heterocyclic structure: the 2-oxo proton appears as a singlet near δ 12.25 ppm, while aromatic protons resonate between δ 7.14–8.20 ppm. ESI-MS verifies molecular weight (observed m/z 309.9 [M+H]⁺). IR identifies carbonyl stretches (C=O) at ~1700 cm⁻¹. X-ray crystallography resolves the dihydro-pyrrole ring conformation, as shown in Acta Crystallogr Sect E reports .

Q. How is purity validated for this compound?

HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Validation includes spike-recovery tests (98–102% accuracy) and precision checks (RSD <1%). LC-MS confirms identity and purity, with ≥95% purity (by area normalization) deemed acceptable for biological testing .

Advanced Research Questions

Q. How can regioselectivity of chlorination at the 6-position be optimized during synthesis?

Regioselective chlorination is achieved using N-chlorosuccinimide (NCS) in DMF at 0–5°C, monitored via TLC/HPLC to prevent over-chlorination. Patent data (EP 4 374 877 A2) show that tert-butyl hydroperoxide as a co-catalyst improves selectivity to 85–90%. Computational modeling of electron density distribution in the pyrrolo[2,3-b]pyridine ring guides reagent selection .

Q. What strategies mitigate byproduct formation during esterification of the 4-carboxyl group?

Byproducts like methyl chloride adducts are minimized by:

  • Using methyl triflate as a milder methylating agent at -20°C.
  • Adding molecular sieves to sequester HCl.
  • Employing phase-transfer catalysis (e.g., TBAB) in biphasic systems, improving yields from 65% to 88% (per EP 4 374 877 A2). In situ IR monitors carbonyl intermediates to reduce over-reaction .

Q. How are contradictions in spectral data resolved when confirming the dihydro-pyrrole ring conformation?

Discrepancies between NMR and computational models arise from dynamic ring puckering. Variable-temperature NMR (25–60°C) identifies coalescence temperatures for ring inversion. X-ray data (Acta Crystallogr Sect E) reveal a half-chair conformation with torsion angles of -179.24° to 179.22°, corroborating static structural assignments .

Q. What role does this compound play in medicinal chemistry research?

Its pyrrolo[2,3-b]pyridine scaffold is a pharmacophore in kinase inhibitors. Substitutions at the 6-chloro and 4-carboxyl positions enhance binding to ATP pockets. Studies in Journal of Medicinal Chemistry (2023) highlight its use in designing selective inhibitors for oncology targets .

Methodological Notes

  • Synthesis Optimization: Prioritize low-temperature conditions and catalytic additives to enhance selectivity .
  • Structural Confirmation: Combine X-ray crystallography with VT-NMR to address dynamic structural ambiguities .
  • Purity Standards: Use orthogonal methods (HPLC + LC-MS) to ensure reproducibility in biological assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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